molecular formula C25H32N2O5S B4059354 ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate

ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate

Cat. No.: B4059354
M. Wt: 472.6 g/mol
InChI Key: CVBZPLIBLVOABF-UHFFFAOYSA-N
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Description

Ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C25H32N2O5S and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.20319330 g/mol and the complexity rating of the compound is 749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate, as part of the propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, has been synthesized and evaluated for its anticancer potential. Through a series of synthesis steps, including starting from ethyl 4-piperidinecarboxylate and eventually reacting with various aryl amines, compounds were obtained that demonstrated significant anticancer activity. Specifically, certain derivatives showed low IC50 values, indicating their potential as strong anticancer agents relative to doxorubicin, a known chemotherapy drug. However, the study emphasizes the need for further in vivo research to confirm their therapeutic usefulness (Rehman et al., 2018).

Battery Applications

Another domain where related compounds have found application is in the synthesis of ionic liquids for use as co-solvents in lithium-ion batteries. A study on 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI) showed that due to its good miscibility with carbonate solvents and better conductivity, it can significantly enhance the performance of lithium-ion batteries. The research highlighted that the mixed electrolyte containing EMP-TFSI outperformed traditional electrolytes in discharge capacity and rate capability tests (Kim et al., 2013).

Antibacterial and Enzyme Inhibitory Activities

Further research into derivatives of ethyl isonipecotate revealed significant antibacterial and α-glucosidase inhibitory activities. Compounds synthesized from ethyl isonipecotate showed substantial activity against various bacterial strains, including Salmonella typhi and Escherichia coli, indicating their potential application in treating bacterial infections. Additionally, some of these compounds exhibited potent inhibitory effects on α-glucosidase, suggesting their potential utility in managing type-2 diabetes (Munir et al., 2017).

Cholinesterase Inhibition for Alzheimer's Disease

A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, important for Alzheimer's disease treatment. The study demonstrated that these compounds are excellent inhibitors for AChE and BChE, underscoring their potential as therapeutic agents for neurodegenerative diseases (Khalid et al., 2014).

Properties

IUPAC Name

ethyl 1-[2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5S/c1-4-32-25(29)22-12-14-26(15-13-22)24(28)18-27(17-21-7-5-6-20(3)16-21)33(30,31)23-10-8-19(2)9-11-23/h5-11,16,22H,4,12-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBZPLIBLVOABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate
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ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate
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ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate
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ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate
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ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate
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ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate

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